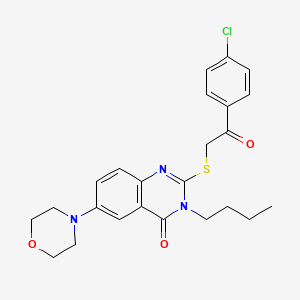

![molecular formula C17H12Cl2N2O3S B2997084 Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-56-1](/img/structure/B2997084.png)

Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

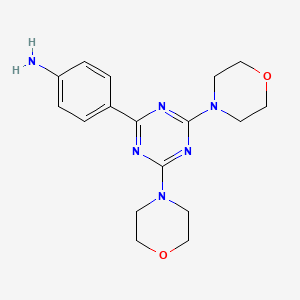

Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound. It is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been synthesized and evaluated for their biological activity, including anti-tubercular activity .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives, including Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is complex, with multiple functional groups. The benzo[d]thiazole core is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate are complex and involve multiple steps . The reactions include the coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .Scientific Research Applications

Synthesis of Novel Compounds

Research involving related ethyl benzo[d]thiazole-6-carboxylate derivatives has focused on the synthesis of novel compounds. For example, the creation of ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives has been explored for their potential antibacterial and antifungal activities, indicating a significant interest in these compounds for developing new therapeutic agents (Shafi, Rajesh, & Senthilkumar, 2021). Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been reported, highlighting the versatility of thiazole derivatives in the creation of compounds with potential biological activities (Tang Li-jua, 2015).

Biological Activity and Drug Discovery

The chemical framework of benzo[d]thiazole derivatives, akin to Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate, has been extensively investigated for its biological properties. For instance, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, showcasing the potential of these compounds in drug discovery (Bhoi, Borad, Pithawala, & Patel, 2016).

Photophysical Properties and Materials Science

The study of ethyl 2-arylthiazole-5-carboxylates and their photophysical properties has revealed insights into the use of thiazole derivatives in materials science, particularly in the design of compounds with specific optical properties (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010). This research suggests potential applications in the development of new materials and sensors.

Future Directions

The future directions for the research on Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate could include further studies on its biological activity, mechanism of action, and potential applications. The compound could serve as a new starting point for the development of anti-TB agents with therapeutic potential .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The target of these compounds is often the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the death of the pathogen or the inhibition of its growth .

Biochemical Pathways

It is known that benzothiazole derivatives can interfere with the synthesis of cell wall components inMycobacterium tuberculosis, thereby inhibiting its growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate would need further investigation.

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may lead to the death ofMycobacterium tuberculosis or inhibit its growth .

properties

IUPAC Name |

ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3S/c1-2-24-16(23)9-3-6-13-14(7-9)25-17(20-13)21-15(22)11-8-10(18)4-5-12(11)19/h3-8H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMUKRGIPYCAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

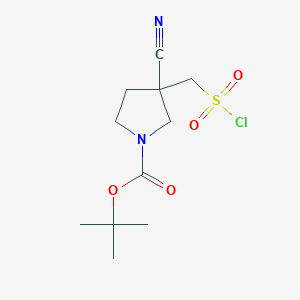

![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![Methyl (1R,12R,14S)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/no-structure.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)

![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)

![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)